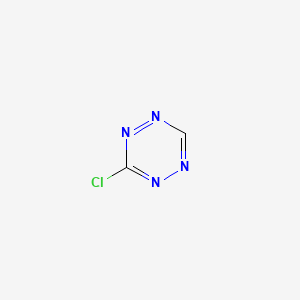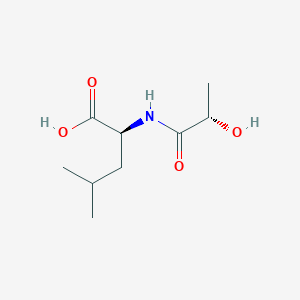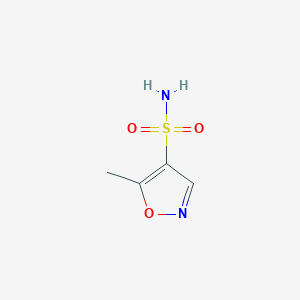
4-(fluoromethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)-1,3-oxazolidin-2-one, also known as 4-FMOD, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the oxazolidinone class of compounds, and has been found to possess a number of interesting characteristics. In particular, 4-FMOD has been found to possess a number of biochemical and physiological effects that make it an attractive option for laboratory experiments.
Applications De Recherche Scientifique
4-(fluoromethyl)-1,3-oxazolidin-2-one has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as it has been found to be a potent inhibitor of a number of enzymes, including cytochrome P450 and beta-lactamase. It has also been used in the study of drug metabolism, as it has been found to be a potent inhibitor of the cytochrome P450 enzyme system, which is responsible for the metabolism of many drugs. Additionally, 4-(fluoromethyl)-1,3-oxazolidin-2-one has been used in the study of protein folding, as it has been found to be an effective chaperone for a number of proteins.
Mécanisme D'action
The mechanism of action of 4-(fluoromethyl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed that its inhibition of enzymes is due to its ability to bind to the active site of the enzyme and interfere with its catalytic activity. Additionally, it is believed that its ability to act as a chaperone is due to its ability to bind to unfolded proteins and help them to fold into their active conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(fluoromethyl)-1,3-oxazolidin-2-one are not fully understood. However, it has been found to possess a number of interesting effects, including inhibition of enzymes, modulation of drug metabolism, and chaperone activity. Additionally, it has been found to possess anti-inflammatory and anti-bacterial properties, as well as neuroprotective and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(fluoromethyl)-1,3-oxazolidin-2-one has a number of advantages for laboratory experiments. It is a relatively stable compound, and can be synthesized using a variety of methods. Additionally, it has been found to possess a number of interesting biochemical and physiological effects, making it an attractive option for laboratory experiments. However, it also has a number of limitations. For example, it has been found to be a potent inhibitor of enzymes, which can lead to unexpected results in some experiments. Additionally, its chaperone activity can lead to unexpected results in some experiments.
Orientations Futures
There are a number of potential future directions for 4-(fluoromethyl)-1,3-oxazolidin-2-one. For example, it could be used in the development of new drugs and therapies, as its inhibition of enzymes and chaperone activity could be exploited to develop new treatments. Additionally, it could be used in the development of new diagnostic tools, as its ability to interact with proteins could be exploited to develop new methods of detecting diseases. Finally, it could be used in the development of new materials, as its ability to interact with proteins could be exploited to create new materials with unique properties.
Méthodes De Synthèse
4-(fluoromethyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step synthesis process. The first step is the reaction of 4-fluoromethylbenzaldehyde with hydroxylamine hydrochloride in aqueous acetic acid. This reaction yields the intermediate 4-fluoromethylhydroxamic acid, which is then reacted with ethylenediamine in the presence of sodium hydroxide to yield 4-(fluoromethyl)-1,3-oxazolidin-2-one. Alternatively, 4-(fluoromethyl)-1,3-oxazolidin-2-one can also be synthesized using a two-step process, in which 4-fluoromethylbenzaldehyde is reacted with ethylenediamine in the presence of sodium hydroxide to yield the intermediate 4-fluoromethylhydroxyethylamine, which is then reacted with hydroxylamine hydrochloride in aqueous acetic acid to yield 4-(fluoromethyl)-1,3-oxazolidin-2-one.
Propriétés
IUPAC Name |
4-(fluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXXGGFJFIORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)
![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)

![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)



![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
